molecular formula C16H16N4O7S B11781290 4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid CAS No. 30047-37-1

4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid

Cat. No.: B11781290
CAS No.: 30047-37-1
M. Wt: 408.4 g/mol
InChI Key: XSJBDLAZVFZVTD-FPLPWBNLSA-N
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Description

4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid typically involves multiple steps, including addition, condensation, cyclization, and methoxylation reactions . The process begins with the addition of anhydrous methanol, a solvent, and malononitrile, followed by the introduction of dry hydrogen chloride gas. This is followed by a condensation reaction with a deacidification agent and cyanamide, leading to cyclization with a Lewis acid protecting agent and dry hydrogen chloride gas. Finally, methoxylation is achieved by adding methanol and sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as the pyrimidinyl, sulfonyl, and phenyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups.

Scientific Research Applications

4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid is utilized in a wide range of scientific research applications . In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial and anticancer activities. In industry, it may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid involves its interaction with specific molecular targets and pathways . The compound is absorbed by cells and translocated to target sites, where it inhibits key enzymes or disrupts cellular processes. This can lead to growth inhibition, cell death, or other biological effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include Nicosulfuron, Prothioconazole, Azoxystrobin, Pyraclostrobin, Methoxyfenozide, Bifenazate, Bispyribac-sodium, Tebuconazole, Pyribenzoxim, and Penoxsulam .

Uniqueness: What sets 4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

30047-37-1

Molecular Formula

C16H16N4O7S

Molecular Weight

408.4 g/mol

IUPAC Name

(Z)-4-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C16H16N4O7S/c1-26-14-9-12(18-16(19-14)27-2)20-28(24,25)11-5-3-10(4-6-11)17-13(21)7-8-15(22)23/h3-9H,1-2H3,(H,17,21)(H,22,23)(H,18,19,20)/b8-7-

InChI Key

XSJBDLAZVFZVTD-FPLPWBNLSA-N

Isomeric SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)OC

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC

solubility

>61.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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